1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecules of similar compounds are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Scientific Research Applications
Analytical Method Development
Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate (IM) and related substances, including N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide. This method demonstrated effectiveness for quality control of IM, showcasing the analytical application of this compound in ensuring the purity and quality of pharmaceutical substances (Ye et al., 2012).
Anticancer Research
Histone Deacetylase Inhibitor for Cancer Treatment Another significant application of this compound is in the development of cancer therapeutics. MGCD0103, a variant of this compound, has been identified as an orally active histone deacetylase (HDAC) inhibitor with potential as an anticancer drug. It selectively inhibits HDACs at submicromolar concentrations, affecting cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Antimicrobial and Antitumor Activities
Enaminones as Building Blocks for Antitumor and Antimicrobial Agents Enaminones derived from the chemical structure of N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds exhibited inhibitory effects comparable to those of standard treatments, highlighting their potential in developing new therapeutic agents (Riyadh, 2011).
Drug Discovery and Design
Drug-likeness Approach for Histamine H3 Receptor Ligands A study focusing on the drug-likeness and development of potential ligands for the histamine H3 receptor included derivatives of this compound. It aimed at improving affinity and selectivity towards H3 receptors, contributing to the understanding of structure-activity relationships in drug design (Sadek et al., 2014).
Metabolism and Safety Studies
Glucokinase Activator Metabolism and Safety Testing The metabolites of a glucokinase activator, structurally related to N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide, were studied for safety testing. The study provided insights into the oxidative and hydrolytic pathways of metabolism, highlighting the importance of such compounds in understanding drug metabolism and safety (Sharma et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound, also known as N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide, is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the enzyme’s activity and prevents the transfer of the phosphate group .
Biochemical Pathways
The inhibition of tyrosine kinases affects several biochemical pathways. It can lead to a decrease in cell division and growth, potentially leading to cell death . This makes the compound particularly effective in treating diseases characterized by overactive cell division, such as leukemia .
Result of Action
The result of the compound’s action is a decrease in the activity of tyrosine kinases, leading to a reduction in cell division and growth . This can result in the death of overactive cells, such as those found in leukemia .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N6O/c25-18-5-7-19(8-6-18)32-23(17-9-11-27-12-10-17)22(28-29-32)24(33)31-15-13-30(14-16-31)21-4-2-1-3-20(21)26/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATXBMRFULITED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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